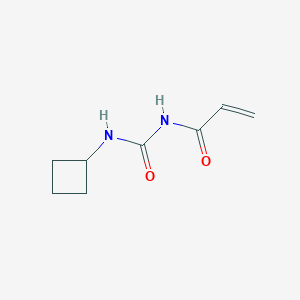

1-Cyclobutyl-3-(prop-2-enoyl)urea

Description

1-Cyclobutyl-3-(prop-2-enoyl)urea is a synthetic urea derivative characterized by a cyclobutyl substituent at the N1 position and a prop-2-enoyl (acryloyl) group at the N3 position. For instance, urea derivatives are often studied for their hydrogen-bonding patterns, which govern crystallization and solubility , while enoyl-containing compounds are associated with antioxidant and bioactive properties .

Properties

IUPAC Name |

N-(cyclobutylcarbamoyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-7(11)10-8(12)9-6-4-3-5-6/h2,6H,1,3-5H2,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGGJPMMZYDLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)NC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(prop-2-enoyl)urea typically involves the reaction of cyclobutylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

[2+2] Photocycloaddition Reactions

The acryloyl group undergoes regioselective [2+2] photocycloadditions under sensitized irradiation (λ = 420 nm). Thioxanthen-9-one (10 mol%) is an effective triplet sensitizer, enabling energy transfer to populate the enone’s triplet state (ππ* character) . Key findings include:

Mechanistic Pathway

-

Triplet Energy Transfer : The sensitizer’s triplet state (E<sub>T</sub> ≈ 231 kJ/mol) transfers energy to the enone, generating a reactive triplet diradical intermediate .

-

1,4-Diradical Formation : The enone’s β-carbon becomes nucleophilic, facilitating cyclization or intermolecular addition .

-

Product Selectivity :

Example Reactions

Stability and Competing Pathways

The cyclobutyl ring’s strain and urea’s hydrogen-bonding capacity influence reactivity:

-

Decomposition : Trisubstituted olefins (e.g., 3′-methyl-2′-butenyloxy) resist cycloaddition, favoring hydrogen abstraction or decomposition .

-

Intermolecular Dimerization : Under high concentrations, the enone undergoes [2+2] photodimerization (e.g., cis-anti-cis adducts) .

Experimental Protocols

General Procedure for [2+2] Photocycloaddition

-

Dissolve this compound (1.0 equiv) and thioxanthen-9-one (10 mol%) in CH<sub>2</sub>Cl<sub>2</sub>.

-

Irradiate at λ = 420 nm for 5–24 h under N<sub>2</sub>.

-

Quench with H<sub>2</sub>O, extract with Et<sub>2</sub>O, and purify via flash chromatography (petroleum ether/Et<sub>2</sub>O) .

Limitations and Challenges

Scientific Research Applications

Chemical Structure and Synthesis

1-Cyclobutyl-3-(prop-2-enoyl)urea features a cyclobutyl group attached to a urea moiety, with a prop-2-enoyl substituent. The general synthesis pathway involves the reaction of cyclobutyl isocyanate with an appropriate enone derivative, leading to the formation of the urea linkage. This synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent, and catalysts.

Enzyme Inhibition

One of the primary applications of this compound is its role as an enzyme inhibitor. Research indicates that compounds within this class can effectively inhibit arginase, a metalloenzyme involved in the urea cycle. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a crucial role in nitrogen metabolism. Inhibition of this enzyme has potential therapeutic implications for conditions such as cancer and cardiovascular diseases where arginine metabolism is dysregulated .

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action is believed to involve disruption of critical cellular pathways that promote cell survival and proliferation .

Anticancer Efficacy

A notable case study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in U937 cells with an IC50 value significantly lower than traditional chemotherapeutics like etoposide. This suggests that it may serve as a promising candidate for further development in cancer therapy.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 12.5 |

| Etoposide | Anticancer | 18.0 |

Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of urea derivatives, including this compound. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing its potential for therapeutic applications in treating infections .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to inhibit specific enzymes opens avenues for designing targeted therapies for diseases characterized by aberrant enzyme activity. Moreover, its favorable pharmacokinetic properties enhance its suitability as a lead compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-(prop-2-enoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 1-Cyclobutyl-3-(prop-2-enoyl)urea, enabling comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

In contrast, the propynyl group in 1-(prop-2-ynyl)urea offers alkyne reactivity for click chemistry . The prop-2-enoyl moiety in this compound shares conjugation with chalcone derivatives (), which exhibit strong antioxidant activity due to electron delocalization and radical stabilization .

Hydrogen-Bonding and Solubility: Urea derivatives typically engage in strong hydrogen bonds, influencing crystallization. For example, Etter’s graph-set analysis highlights how hydrogen-bond patterns dictate molecular packing . The cyclobutyl group may sterically hinder hydrogen bonding compared to planar aromatic substituents in chalcones or chicoric acid. Chicoric acid’s dicaffeoyl-tartaric acid structure enhances water solubility, whereas this compound’s hydrophobicity (due to cyclobutane) may limit solubility .

Biological Activity: Chalcone derivatives with prop-2-enoyl groups demonstrate potent antioxidant capacity, suggesting that this compound could share similar redox properties if the enoyl group is accessible . Chicoric acid’s dual enoyloxy groups and phenolic hydroxyls contribute to its higher FRAP values, a feature absent in the target compound due to its urea core .

Biological Activity

1-Cyclobutyl-3-(prop-2-enoyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and various case studies demonstrating its efficacy.

This compound is characterized by its unique cyclobutyl and enoyl functional groups, which contribute to its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific biological targets, leading to modulation of various biochemical pathways.

Target Interaction

- Receptor Binding : The compound is known to bind with high affinity to multiple receptors, influencing their activity and downstream signaling pathways.

- Enzyme Modulation : It can act as an inhibitor or activator of enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Property | Description |

|---|---|

| Absorption | Depends on solubility; higher solubility enhances absorption. |

| Distribution | Distributed through blood plasma; may bind to plasma proteins. |

| Metabolism | Metabolized primarily in the liver; specific pathways need further investigation. |

| Excretion | Eliminated via renal pathways; half-life varies based on dosage. |

Biological Activity and Efficacy

Research has demonstrated various biological activities associated with this compound:

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance:

- IC50 Values : In studies involving human tumor xenografts, this compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Inhibition Studies : It showed effective inhibition against various bacterial strains, outperforming some standard antibiotics in certain assays .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound in A2058 melanoma cells. The findings indicated a reduction in cell viability correlating with increased doses of the compound, suggesting a dose-dependent effect on tumor growth inhibition .

Study 2: Antimicrobial Activity

In a comparative study against common pathogens, this compound exhibited superior antimicrobial activity compared to standard treatments. The minimum inhibitory concentration (MIC) values were significantly lower than those for control compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyclobutyl-3-(prop-2-enoyl)urea, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves coupling cyclobutylamine with prop-2-enoyl isocyanate under anhydrous conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios critically affect yield. For analogs like 1-aryl-2-propanones, deep eutectic solvents (e.g., ChCl/urea mixtures) have improved reaction efficiency by stabilizing intermediates . Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are standard.

Q. How can researchers ensure accurate structural elucidation of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Ensure high-quality crystal growth via slow evaporation in non-polar solvents. Resolve ambiguities in bond lengths/angles using restraints and constraints in SHELXL . Cross-validate with spectroscopic data (e.g., NMR) to confirm cyclobutyl ring geometry and enoyl group orientation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for urea derivatives:

- Storage : Dry, ventilated areas (<25°C) in airtight containers to prevent hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential flammability of enoyl groups.

- Emergency Response : For skin contact, rinse with 0.1 M NaOH to neutralize acidic byproducts, followed by water .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply a factorial design to test variables (e.g., temperature, catalyst loading, solvent). For example:

Q. What strategies resolve contradictions in physicochemical data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies between experimental NMR shifts and DFT-calculated values may arise from solvent effects or conformational flexibility. Address via:

- Dynamic NMR : Probe temperature-dependent spectra to detect rotameric equilibria.

- Implicit/Explicit Solvent Models : Recalculate DFT using PCM (Polarizable Continuum Model) or explicit solvent clusters .

- Cross-Validation : Compare with analogs (e.g., 1-cyclohexyl-3-allylthiourea) to identify systematic errors .

Q. What theoretical frameworks guide mechanistic studies of this compound's reactivity?

- Methodological Answer : Link to conceptual frameworks like frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions. For hydrolysis studies, apply Brønsted acid-base catalysis models to quantify pH-rate profiles. Mechanistic hypotheses should align with kinetic isotope effects (KIEs) and trapping experiments (e.g., using TEMPO for radical intermediates) .

Q. How do surface interactions influence the stability of this compound in material science applications?

- Methodological Answer : Investigate adsorption/desorption kinetics on silica or polymer matrices using quartz crystal microbalance (QCM) or AFM. For degradation studies, employ ToF-SIMS to track surface-bound intermediates under UV or thermal stress. Correlate with computational models (e.g., MD simulations of interfacial interactions) .

Methodological Notes

- Data Tables : Include comparative yield tables for synthetic routes or stability data under varying conditions.

- Critical Analysis : When conflicting data arise (e.g., crystallographic vs. spectroscopic bond lengths), prioritize reproducibility across multiple batches and techniques .

- Theoretical Integration : Frame research questions within established chemical principles (e.g., Curtin-Hammett kinetics for kinetic vs. thermodynamic control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.